Product packaging for 3-Amino-5-chloropyrazine-2-thiol(Cat. No.:CAS No. 1801693-88-8)

3-Amino-5-chloropyrazine-2-thiol

Cat. No.: B2689743
CAS No.: 1801693-88-8
M. Wt: 161.61
InChI Key: YPRPTPFOEDVBNS-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyrazine-2-thiol (CAS 1801693-88-8) is a multifunctional heterocyclic compound with the molecular formula C4H4ClN3S and a molecular weight of 161.61 g/mol. It serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring adjacent amino, chloro, and thiol functional groups on a pyrazine core, makes it a versatile precursor for nucleophilic aromatic substitution (SNAr) reactions and the synthesis of more complex molecular architectures. Recent scientific literature highlights the application of related pyrazine-thiol and chloro-amino pyrazine derivatives in the development of potential therapeutic agents. For instance, such compounds have been investigated as covalent stabilizers of the p53-Y220C mutant cancer protein, where they bind via SNAr to a cysteine residue in a mutation-induced cleft, demonstrating the utility of this chemical scaffold in targeted cancer research . Researchers utilize this compound for constructing diverse heterocyclic systems and in the solid-phase synthesis of complex molecules, including cyclic peptides . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3S B2689743 3-Amino-5-chloropyrazine-2-thiol CAS No. 1801693-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloro-1H-pyrazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-2-1-7-4(9)3(6)8-2/h1H,(H2,6,8)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRPTPFOEDVBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=S)N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 5 Chloropyrazine 2 Thiol and Structural Analogs

Established Synthetic Pathways to 3-Amino-5-chloropyrazine-2-thiol

The synthesis of this compound is typically achieved through a sequence of reactions that functionalize the pyrazine (B50134) core. The key steps involve the strategic introduction of amino, chloro, and thiol groups onto the heterocyclic ring.

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound often begins with the commercially available 2-aminopyrazine (B29847). thieme-connect.com The introduction of halogen atoms to the pyrazine nucleus is a critical step, as it provides a reactive site for subsequent nucleophilic substitution. thieme-connect.com The presence of the electron-donating amino group on the pyrazine ring facilitates electrophilic halogenation. thieme-connect.com

Various halogenating agents, including N-iodosuccinimide (NIS), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS), are employed under different reaction conditions to achieve the desired halogenation pattern. thieme-connect.comthieme-connect.comresearchgate.net Studies have shown that both mono- and dihalogenation can be achieved with good yields, particularly with chlorination and bromination, by carefully selecting the solvent and controlling the stoichiometry of the halogenating agent. thieme-connect.comthieme-connect.com Acetonitrile (B52724) has been identified as an ideal solvent for these reactions, and the use of microwave irradiation can be essential for achieving efficient halogenation in short reaction times. thieme-connect.comthieme-connect.comthieme.de For instance, reacting 2-aminopyrazine with 1.1 equivalents of NCS in acetonitrile at room temperature can lead to the monohalogenated product, 2-amino-5-chloropyrazine. Increasing the equivalents of the halogenating agent can result in dihalogenated products like 2-amino-3,5-dibromopyrazine. thieme-connect.com

A direct fluorination method for 2-aminopyrazine derivatives using Selectfluor has also been developed, affording 5-fluoro-2-aminopyrazines with high regioselectivity under mild, transition-metal-free conditions. sioc-journal.cn

Table 1: Halogenation of 2-Aminopyrazine
Halogenating AgentSolventConditionsProductYield
NCS (1.1 equiv)AcetonitrileRoom Temperature2-Amino-5-chloropyrazineHigh
NBS (1.1 equiv)AcetonitrileRoom Temperature2-Amino-5-bromopyrazineHigh
NBS (3.3 equiv)Acetonitrile-2-Amino-3,5-dibromopyrazine38%
SelectfluorToluene:WaterRoom Temperature5-Fluoro-2-aminopyrazinesGood

Thiolation Reactions and Mechanistic Considerations

Following halogenation, the next crucial step is the introduction of the thiol group, a process known as thiolation. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom on the pyrazine ring is displaced by a sulfur nucleophile. scribd.comacsgcipr.org

For the synthesis of pyrazine-2-thiols, a common method involves the reaction of a 2-chloropyrazine (B57796) derivative with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). d-nb.info For example, 2-chloropyrazine can be converted to pyrazine-2-thiol by treatment with NaSH in a solvent like dimethylformamide (DMF) at elevated temperatures. d-nb.info The mechanism involves the attack of the highly nucleophilic hydrosulfide ion on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final thiol product. The electron-withdrawing nature of the pyrazine nitrogens facilitates this substitution.

Analogous procedures in the pyridine (B92270) series, such as the synthesis of 3-amino-5-chloropyridine-2-thiol (B1643796) from 3,5-dichloropyridine-2-thiol (B13531544) via amination, suggest that a similar SNAr displacement is a viable strategy for pyrazines. Therefore, a plausible route to this compound would involve the thiolation of a 3-amino-2,5-dichloropyrazine precursor.

Multi-step Convergent and Divergent Synthesis Approaches

The synthesis of this compound can be approached using both divergent and convergent strategies.

A divergent synthesis would begin with a common starting material, such as 2-aminopyrazine, which is sequentially functionalized. This approach involves a linear sequence of reactions, starting with halogenation to introduce the chlorine atom at the 5-position, followed by a second halogenation at the 3-position, and finally, selective thiolation at the 2-position. This method offers the flexibility to create a library of related compounds by varying the reagents in the later steps.

A convergent synthesis , in contrast, involves the preparation of separate, complex fragments of the molecule that are then joined together in the final steps. For this compound, a hypothetical convergent approach could involve the coupling of a pre-functionalized aminopyrazine fragment (e.g., an organometallic derivative) with another fragment containing the chloro and thiol groups. While specific examples for this exact molecule are not prevalent, the principles of transition metal-catalyzed cross-coupling reactions support the feasibility of such a strategy. rsc.org Another divergent approach has been used for synthesizing β-pyrazine-fused diporphyrins from 2-amino-5,10,15,20-tetraphenylporphyrins, showcasing how a single precursor can lead to complex structures. thieme-connect.de

Synthesis of Pyrazine-Thiol Derivatives and Related Heterocycles

The synthesis of the broader class of pyrazine-thiol derivatives and related heterocycles employs a range of synthetic reactions, including classical condensation methods and modern metal-catalyzed couplings.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions are fundamental to the construction of the pyrazine ring itself. The Gutknecht pyrazine synthesis, for example, involves the self-condensation of α-amino ketones, which can be formed from α-halo ketones and ammonia. The resulting dihydropyrazine (B8608421) is then oxidized to the aromatic pyrazine. Another classical method is the Staedel–Rugheimer pyrazine synthesis, which involves the reaction of an α-dicarbonyl compound with a 1,2-diamine in the presence of a base. youtube.com

These principles can be extended to synthesize substituted pyrazine-thiols by using appropriately functionalized precursors. For instance, condensing an α-dicarbonyl compound with a diamine that already bears a protected thiol group could lead to a pyrazine-thiol derivative after deprotection and oxidation. Base-catalyzed conjugate addition reactions of thiols to activated alkynes are also a powerful tool for forming C-S bonds and can be applied to substrates containing a pyrazine ring. acs.orgbham.ac.uk Similarly, base-catalyzed cyclocondensation reactions are used to synthesize related fused heterocycles, such as the formation of benzothiazepines from chalcones and 2-aminothiophenol, often catalyzed by a base like piperidine. uel.ac.uk

Metal-Catalyzed Coupling Reactions Involving Pyrazine Halides and Thiolates

Transition metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for forming carbon-heteroatom bonds, including the C–S bond in pyrazine-thiol derivatives. rsc.org These methods are particularly useful when traditional SNAr reactions are not sufficiently reactive. acsgcipr.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, are widely used. acsgcipr.org These reactions typically employ a palladium catalyst in combination with a specific phosphine (B1218219) ligand to couple an aryl or heteroaryl halide (like a chloropyrazine) with a thiol. researchgate.net

Nickel-catalyzed cross-coupling reactions also provide an effective means of forming C-S bonds. hznu.edu.cn For example, nickel(II) complexes with bipyridine ligands have been used to catalyze the electrochemical cross-coupling between functionalized aryl halides and 2-chloropyrazine. acs.org This demonstrates the utility of nickel catalysis in functionalizing the pyrazine ring. Iron salts have also been shown to promote the coupling of aryl halides with chloropyrazines. acs.org

Copper-catalyzed Ullmann-type reactions, though often requiring harsh conditions, have also been adapted with the use of appropriate ligands to moderate reactivity for the coupling of aryl halides and thiols. acsgcipr.org These metal-catalyzed approaches offer broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex pyrazine-thiol derivatives. acsgcipr.orgchemrevlett.com

Table 2: Metal-Catalyzed C-S Coupling Reactions
Catalyst SystemReactantsReaction TypeKey Features
Palladium / Phosphine LigandsChloropyrazine, ThiolBuchwald-Hartwig typeBroad substrate scope, mild conditions. acsgcipr.orgresearchgate.net
Nickel / Bipyridine LigandsChloropyrazine, Aryl HalideElectrochemical Cross-CouplingEffective for functionalizing pyrazine ring. acs.org
Copper / LigandsAryl Halide, ThiolUllmann CondensationLigands moderate traditionally harsh conditions. acsgcipr.org
Nickel / ZincOrganic Iodides, ThiosulfonatesReductive Cross-CouplingUses odorless, stable sulfur source. hznu.edu.cn

Green Chemistry Approaches in Pyrazine Thiol Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazine thiols. These approaches prioritize atom economy, the use of sustainable or less toxic reagents and solvents, and energy efficiency.

Recent advancements have demonstrated the potential for more environmentally benign synthetic routes for the pyrazine core. One-pot methods, which combine multiple reaction steps into a single procedure without isolating intermediates, are a cornerstone of this approach. For instance, a simple and cost-effective method for preparing pyrazine derivatives involves the condensation of 1,2-diamines and 1,2-dicarbonyl compounds using a catalytic amount of potassium tert-butoxide at room temperature. researchgate.netresearchgate.net This method avoids harsh conditions and complex catalysts, offering high yields of 72-88%. researchgate.net The reaction is believed to proceed through the formation of a dihydropyrazine intermediate, which then aromatizes. researchgate.net

The use of novel and sustainable catalysts is another key area of green pyrazine synthesis. Researchers have successfully employed an onion extract as an efficient natural catalyst for producing pyrazine derivatives at room temperature. ajgreenchem.com This method boasts high atom economy, operational simplicity, and excellent yields (85-96%), leveraging the acidic nature (pH 3.6) of the onion extract to catalyze the condensation reactions. ajgreenchem.com

In the realm of metal catalysis, a shift from precious metals to earth-abundant alternatives is a significant green chemistry trend. Novel manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of 2-aminoalcohols to form 2,5-disubstituted pyrazines. nih.govacs.org This process is highly atom-economical, generating only hydrogen gas and water as byproducts, thus representing a sustainable and environmentally friendly alternative to traditional methods that often generate copious waste. nih.govacs.org While these methods have been established for various pyrazine derivatives, their specific application to the synthesis of sulfur-containing pyrazines, including thiol-substituted variants, remains an area for future development. The biosynthesis of pyrazines using microorganisms is also noted as an environmentally friendly alternative to chemical synthesis. mdpi.com

MethodCatalyst/ReagentKey Green FeaturesYield (%)Reference
CondensationPotassium tert-butoxideRoom temperature, one-pot, cost-effective72-88 researchgate.netresearchgate.net
CondensationOnion ExtractNatural catalyst, room temperature, high atom economy85-96 ajgreenchem.com
Dehydrogenative CouplingManganese Pincer ComplexEarth-abundant metal, atom-economical (H₂ and H₂O byproducts)40-95 nih.govacs.org
BiosynthesisMicroorganisms (e.g., Bacillus subtilis)Environmentally friendly processN/A mdpi.com

Regioselective Synthesis and Isomeric Control in this compound Analogues

The synthesis of substituted pyrazines like this compound requires precise control over the position of each functional group on the pyrazine ring. This control, known as regioselectivity, is critical because different isomers (compounds with the same formula but different structures) can have vastly different chemical and biological properties. Achieving isomeric control is a significant challenge in heterocyclic chemistry.

A key issue in the synthesis of substituted pyrazines is the potential for nucleophilic substitution at multiple sites on the ring. For instance, in the synthesis of 1,2,4-triazolo[4,3-a]pyrazine-based compounds, a phenomenon known as tele-substitution can compete with the expected ipso-substitution. acs.orgacs.org In ipso-substitution, the nucleophile replaces a leaving group (like a halogen) at the same carbon atom. acs.orgacs.org In tele-substitution, the nucleophile attacks a different position on the ring, leading to a rearranged, isomeric product. acs.orgacs.org Studies have shown that more nucleophilic reagents, such as amines and thiols, are significantly more prone to yielding these tele-substituted isomers compared to less nucleophilic alcohols. acs.orgacs.org

The mechanism for tele-substitution may involve the initial attack of the nucleophile at an alternative carbon position (e.g., C-8 instead of C-5), followed by proton loss and elimination of the leaving group. acs.orgacs.org The ratio of ipso to tele products can be influenced by reaction conditions. For example, using an excess of a nucleophile can dramatically shift the reaction outcome toward the formation of the tele-isomer. acs.org

Reactant SystemNucleophileObserved IsomersKey FindingReference
Bromo-triazolopyrazinePhenethylamineipso-substituted (8%) and tele-substituted (83%)The tele-substituted isomer was the major product. acs.org
Chloro-triazolopyrazineAmines and ThiolsSignificantly more tele-substituted productsNucleophilicity influences the degree of tele-substitution. acs.org
3-chloro-2-ethoxypyridineArylmagnesium Halides / Magnesium Thiolates3,4-disubstituted pyridinesPyridyne intermediates allow for regioselective difunctionalization. rsc.org

Researchers have developed specific methods to achieve regioselectivity for pyrazine analogues. A novel method for the regioselective preparation of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide has been described, demonstrating precise control over the chlorination step. researchgate.net The study also investigated the subsequent coupling with variously substituted benzenethiols, highlighting how the electronic properties of the substituted chloropyrazine ring direct the position of further functionalization. researchgate.net Computational methods, such as Density Functional Theory (DFT), are also valuable tools for predicting regioselectivity in such reactions.

The use of highly reactive intermediates, such as pyridynes (the nitrogen-containing analogues of arynes), offers another sophisticated strategy for isomeric control. In a related pyridine system, a 3,4-pyridyne intermediate was generated from a 3-chloro-2-thio-derivative. rsc.org Subsequent regioselective addition of a Grignard reagent or a magnesium thiolate to the 4-position, followed by an electrophilic quench at the 3-position, allowed for the synthesis of various 2,3,4-trisubstituted pyridines with high precision. rsc.org These advanced methods, while demonstrated on pyridine systems, provide a powerful conceptual framework for achieving regioselective synthesis and isomeric control in complex pyrazine analogues.

Chemical Reactivity, Transformation, and Derivatization Strategies of 3 Amino 5 Chloropyrazine 2 Thiol

Reactivity of the Thiol Group (-SH)

The thiol group is a key site for chemical modifications, participating in oxidation, alkylation, acylation, and nucleophilic reactions.

Oxidation Reactions and Disulfide Formation

The thiol group of 3-Amino-5-chloropyrazine-2-thiol is susceptible to oxidation, a common reaction for thiols, which can lead to the formation of disulfides (-S-S-). This transformation is a critical consideration during synthesis and storage, as unwanted oxidation can lead to the formation of impurities. Mild oxidizing agents can convert two molecules of the thiol into a disulfide dimer. msu.edulibretexts.org The reaction is often reversible under reducing conditions.

Studies on similar thiol-containing compounds have shown that oxidation can be influenced by factors such as the solvent, temperature, and the presence of a base. nih.gov For instance, oxidation can occur in both aqueous and organic media, with the rate being dependent on the specific conditions. nih.gov The use of controlled oxidation conditions can be a deliberate strategy to synthesize symmetrical or unsymmetrical disulfides with specific properties. organic-chemistry.orgchimicatechnoacta.ru

Table 1: Oxidation of this compound

Reactant Reagent/Conditions Product Reference
This compound Mild oxidizing agent (e.g., air, DMSO) Bis(3-amino-5-chloropyrazin-2-yl) disulfide msu.edulibretexts.orgnih.gov

Alkylation and Acylation of the Thiol Moiety

The sulfur atom of the thiol group is a soft and potent nucleophile, readily undergoing alkylation and acylation reactions. libretexts.org These reactions are fundamental for introducing a wide variety of substituents at the 2-position of the pyrazine (B50134) ring.

Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base results in the formation of 2-(alkylthio)pyrazines. The choice of base and solvent is crucial to deprotonate the thiol and facilitate the nucleophilic attack. This strategy has been employed in the synthesis of various derivatives. For example, the reaction of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-thiol with N-arylsubstituted α-chloroacetamides in the presence of potassium hydroxide (B78521) leads to the corresponding S-alkylated products. researchgate.net

Acylation: Similarly, acylation with acyl chlorides or anhydrides yields 2-(acylthio)pyrazines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 2: Alkylation and Acylation of the Thiol Group

Reaction Type Reagent Product Type Reference
Alkylation Alkyl halide (R-X) 2-(Alkylthio)pyrazine researchgate.net
Acylation Acyl chloride (R-COCl) 2-(Acylthio)pyrazine researchgate.net

Nucleophilic Addition and Substitution at Sulfur

The thiol group can act as a nucleophile in various addition and substitution reactions. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Furthermore, the thiol group can be displaced through nucleophilic substitution reactions, although this is less common than reactions at the sulfur atom itself. More prevalent is the role of the thiol as the nucleophile in S-NAr reactions, displacing leaving groups on other aromatic or heteroaromatic rings. For example, the thiol group of this compound has been shown to react with 3-chloro-4-iodopyridine (B48283) in the presence of a palladium catalyst to form 6-chloro-3-((3-chloropyridin-4-yl)thio)pyrazin-2-amine. google.com This highlights the ability of the thiol to act as a potent nucleophile in cross-coupling reactions. researchgate.net

The reactivity of the thiol group is also central to the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. Studies on related 3-aminopyridine-2-thiol (B7721196) derivatives have shown that these compounds can undergo this rearrangement. jst.go.jpresearchgate.net

Reactivity of the Amino Group (-NH2)

The amino group at the 3-position of the pyrazine ring is another key functional group that allows for a diverse range of chemical modifications.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce various acyl groups, which can modulate the electronic and steric properties of the molecule. For instance, acylation of the amino group in 3-amino-s-triazolo[4,3-a]pyrazines has been shown to occur under normal conditions. rsc.org

Alkylation: Alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Arylation: The amino group can also undergo arylation through reactions like the Buchwald-Hartwig amination, coupling with aryl halides in the presence of a palladium catalyst. This allows for the introduction of various aryl and heteroaryl substituents. The reaction of 3-aminopyrrole with chloropyrimidines proceeds via nucleophilic substitution at the amino group. arkat-usa.org

Table 3: Reactions of the Amino Group

Reaction Type Reagent Product Type Reference
Acylation Acyl chloride (R-COCl) Amide rsc.org
Alkylation Alkyl halide (R-X) Secondary/Tertiary Amine google.com
Arylation Aryl halide (Ar-X), Pd catalyst Arylamine arkat-usa.org

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. uobaghdad.edu.iqresearchgate.net This diazotization reaction is a gateway to a wide array of functional group transformations. The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions.

The diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), cyano groups, and other functionalities. It can also be coupled with activated aromatic compounds to form azo compounds. uobaghdad.edu.iqresearchgate.net For example, the diazotization of 2-amino-5-thiol-1,3,4-thiadiazole followed by coupling with different activated aromatic compounds has been reported to yield various azo compounds. uobaghdad.edu.iq

Table 4: Diazotization and Subsequent Reactions

Reaction Reagent/Conditions Product Type Reference
Diazotization NaNO₂, HCl (aq), 0-5 °C Diazonium salt uobaghdad.edu.iq
Sandmeyer Reaction CuX (X = Cl, Br, CN) Aryl halide, Aryl cyanide rsc.org
Azo Coupling Activated aromatic compound Azo compound uobaghdad.edu.iqresearchgate.net

Condensation Reactions with Carbonyl Compounds

The amino and thiol groups of this compound provide nucleophilic centers that can readily participate in condensation reactions with carbonyl compounds. These reactions are fundamental in constructing more complex molecular architectures.

For instance, the reaction with various carbonyl compounds can lead to the formation of Schiff bases. researchgate.net This reactivity is analogous to the behavior of other amino-thiol compounds which readily condense with carbonyls to form thiazole (B1198619) hybrids and other related structures. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine linkage. The presence of the thiol group can also lead to subsequent cyclization reactions, forming thiazole or related heterocyclic rings.

A representative reaction is the condensation with an aldehyde or ketone, which can be catalyzed by acid or base. The specific conditions often dictate the final product, influencing whether a simple Schiff base is formed or if a more complex, cyclized product results.

Table 1: Examples of Condensation Reactions

Reactant 1Reactant 2 (Carbonyl Compound)Product Type
This compoundAldehyde (R-CHO)Schiff Base / Thiazole derivative
This compoundKetone (R-CO-R')Schiff Base / Thiazole derivative
This compoundα,β-Unsaturated CarbonylMichael Adduct / Fused Ring System

Reactivity of the Pyrazine Ring System

The pyrazine ring in this compound is electron-deficient, a characteristic that significantly influences its reactivity towards both nucleophilic and electrophilic reagents.

The electron-withdrawing nature of the pyrazine nitrogens, compounded by the presence of a chlorine atom, makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom at the 5-position is a primary site for such attacks.

Electrophilic aromatic substitution (EAS) on the pyrazine ring of this compound is generally difficult. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, deactivating the ring towards electrophilic attack. abertay.ac.uk This deactivation is a common feature of pyridine (B92270) and other azine systems. uomustansiriyah.edu.iq

Furthermore, the amino group, typically an activating group in EAS, can be protonated under the acidic conditions often required for these reactions. chemistrysteps.com This protonation forms a strongly deactivating -NH3+ group, further hindering electrophilic substitution. chemistrysteps.com While the amino group directs incoming electrophiles to the ortho and para positions, the strong deactivation of the ring system makes such reactions challenging. Any potential electrophilic attack would likely occur on the more electron-rich positions, if at all, and would require harsh reaction conditions. abertay.ac.uk

The structure of this compound and its derivatives is amenable to the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This rearrangement typically involves an activated aromatic system and a connecting chain with a terminal nucleophile. In derivatives of this compound, the amino group can act as the intramolecular nucleophile, attacking an activated position on an adjacent aromatic ring linked through the sulfur atom.

Studies on analogous pyridine derivatives have shown that the presence of a halogen atom, such as chlorine, can promote the Smiles rearrangement. jst.go.jpresearchgate.netnii.ac.jp This is attributed to the additive inductive effect of the halogen and the electronic effect of the ring nitrogen. researchgate.net The rearrangement is a powerful tool for the synthesis of fused heterocyclic systems like phenothiazines and their aza-analogs. researchgate.net The general mechanism involves the formation of a spirocyclic intermediate, followed by cleavage of the original carbon-sulfur bond and formation of a new carbon-nitrogen bond.

Formation of Fused Heterocyclic Systems from this compound

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. uomus.edu.iq The presence of multiple reactive sites allows for diverse cyclization strategies.

One common approach involves the reaction of the amino and thiol groups with bifunctional electrophiles. For example, reaction with α-haloketones or α-halocarboxylic acids can lead to the formation of thiazolo[3,2-a]pyrazine derivatives. The initial step is typically the S-alkylation of the thiol group, followed by intramolecular cyclization of the amino group onto the newly introduced electrophilic center.

Furthermore, the reactivity of the chlorine atom in nucleophilic aromatic substitution provides another avenue for constructing fused rings. Intramolecular displacement of the chlorine by a nucleophilic side chain, introduced at either the amino or thiol position, can lead to the formation of tricyclic systems. This strategy has been employed in the synthesis of various biologically active heterocyclic compounds.

Table 2: Examples of Fused Heterocyclic Systems

Starting MaterialReagentFused System Formed
This compoundα-HaloketoneThiazolo[3,2-a]pyrazine
This compoundPhosgene or equivalentThiazolo[3,2-a]pyrazin-3(2H)-one
S-Alkylated derivative with terminal nucleophileBaseFused tricyclic system via intramolecular SNA_r

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring of 3 Amino 5 Chloropyrazine 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-Amino-5-chloropyrazine-2-thiol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure and the chemical environment of the atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of this compound and its derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the pyrazine (B50134) ring.

For instance, in a related compound, 3-Amino-5-chloropyrazine-2-carbonitrile, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the pyrazine proton at δ 8.12 ppm and a broad singlet for the amino (-NH₂) protons at δ 6.85 ppm. The downfield shift of the pyrazine proton is characteristic of protons attached to electron-deficient aromatic rings. The broadness of the amino proton signal is typical and is due to quadrupole broadening and chemical exchange.

The chemical shifts of aromatic protons in similar pyridine (B92270) derivatives generally appear in the range of 7.0–8.5 ppm. The amino group protons are often observed as a broad singlet between 5.0 and 6.0 ppm, with the exact position being dependent on the solvent and concentration. For S-alkyl derivatives of similar triazole-thiols, the NH proton signals have been observed as singlets in the range of 11.73-11.74 ppm. researchgate.net The specific chemical shifts provide a fingerprint for the substitution pattern on the heterocyclic ring. libretexts.orgchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazine and Pyridine Derivatives

Proton Type Typical Chemical Shift (ppm) Notes
Pyrazine-H ~8.12 Singlet, indicative of a single proton on the pyrazine ring.
Aromatic-H 7.0 - 8.5 Multiplets, characteristic of protons on a substituted pyridine ring.
Amino (-NH₂) 5.0 - 6.0 (broad singlet) Position is solvent and concentration dependent.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. scienceready.com.aulibretexts.org

In substituted pyrazines and pyridines, the carbon atoms directly attached to electronegative atoms like chlorine or nitrogen, or electron-withdrawing groups, will be deshielded and appear at a higher chemical shift (downfield). libretexts.org Conversely, carbons attached to electron-donating groups like the amino group will be shielded and appear at a lower chemical shift (upfield). For example, in carbonyl-containing derivatives, the carbonyl carbon signal is typically found far downfield, in the range of 170-220 ppm. libretexts.org

The substitution pattern of di- and trisubstituted pyrazines can be effectively determined by analyzing the ¹³C NMR chemical shifts. researchgate.net These shifts, along with coupling constants, help in the unambiguous assignment of the carbon signals and in understanding the effects of substituents on the pyrazine nucleus. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Substituted Pyrazine and Pyridine Systems

Carbon Type Typical Chemical Shift (ppm) Influencing Factors
C-Cl Higher ppm (downfield) Electron-withdrawing effect of chlorine.
C-NH₂ Lower ppm (upfield) Electron-donating effect of the amino group.
Pyrazine Ring Carbons 120 - 160 Substitution pattern and nature of substituents. iucr.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex NMR spectra and elucidating the complete molecular structure by revealing correlations between different nuclei. researchgate.netresearchgate.netresearchgate.netsdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is invaluable for establishing the connectivity of proton spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This allows for the direct assignment of a proton to its corresponding carbon atom, greatly simplifying the analysis of both ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range correlation is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This through-space correlation is essential for determining the stereochemistry and conformation of molecules. researchgate.netresearchgate.net

The combination of these 2D NMR experiments allows for the comprehensive structural determination of complex pyrazine derivatives, confirming regiochemistry and substitution patterns. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also be used to study conformational changes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. upi.edu Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. orientjchem.org

For this compound and its derivatives, key vibrational modes include:

N-H stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹. nih.gov

S-H stretching: The thiol group (-SH) exhibits a weak absorption band around 2550 cm⁻¹. researchgate.netmdpi.com

C=N and C=C stretching: Vibrations of the pyrazine ring are expected in the 1400–1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond shows a characteristic absorption in the lower frequency region, typically between 550 and 850 cm⁻¹. mahendrapublications.com

In a related compound, 3-amino-5-chloropyridine-2-thiol (B1643796), FT-IR peaks were observed at 3430 cm⁻¹ (N-H stretch), 1656 cm⁻¹ (C=N), and 1124 cm⁻¹ (C-Cl). For 3-Amino-5-chloropyrazine-2-carbonitrile, characteristic IR peaks are found at 2220 cm⁻¹ for the C≡N stretch and 3350 cm⁻¹ for the N-H stretch. These characteristic frequencies are invaluable for confirming the presence of specific functional groups. nih.govacs.orgnih.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound and Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amino (-NH₂) N-H stretch 3300 - 3500 nih.gov
Thiol (-SH) S-H stretch ~2550 researchgate.netmdpi.com
Pyrazine Ring C=N, C=C stretch 1400 - 1650
Cyano (-C≡N) C≡N stretch ~2220

Raman Spectroscopy and Comparison with Theoretical Vibrational Wavenumbers

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. rsc.org

For pyrazine and its derivatives, Raman spectroscopy can provide valuable information about the ring breathing modes and other skeletal vibrations. researchgate.net For instance, the ring breathing mode of pyrazine is observed at 1015 cm⁻¹, while for 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, these modes are shifted to 1049 cm⁻¹ and 1131 cm⁻¹, respectively. researchgate.net In 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, the C-Cl stretching mode is observed in the Raman spectrum at 671 and 512 cm⁻¹. mahendrapublications.com

Modern computational chemistry methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational wavenumbers. mahendrapublications.comaip.orgconicet.gov.ar These calculated spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of complex vibrational modes and to confirm the proposed molecular structure. mahendrapublications.comosti.govuantwerpen.be The good agreement often found between scaled theoretical frequencies and experimental data validates the structural assignments. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
3-Amino-5-chloropyrazine-2-carbonitrile
3-Amino-5-chloropyridine-2-thiol
Pyrazine
2-Chloropyrazine
2,6-Dichloropyrazine
5-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide
3,5-Dichloropyrazine-2-carbonitrile
Benzylamine
2-Amino-5-bromopyrazin-3-thiol
2-Amino-3,5-dibromopyrazine
4,6-Diaminopyrimidine
2,3-Dichloro-1,4-naphthoquinone
4,6-Diamino-2-pyrimidinethiol
4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol
Ethyl acetate

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool in modern chemistry for determining the molecular weight and elemental composition of a compound. uakron.edu For a molecule like this compound, high-resolution and tandem mass spectrometry techniques provide definitive structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. sfrbm.org Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can distinguish between compounds with the same nominal mass but different elemental compositions. sfrbm.orgnih.gov

For derivatives of this compound, HRMS is used to confirm that the synthesized product possesses the correct elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can verify the compound's identity. For instance, studies on analogous 5-chloropyridine derivatives have successfully used HRMS (ESI+) to confirm their structures, achieving mass accuracies within a few parts per million (ppm). nih.govmdpi.com The protonated molecule [M+H]⁺ is commonly observed, and its measured m/z value provides direct confirmation of the molecular weight and, by extension, the elemental formula. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for an Analogous Heterocyclic Thiol Compound

Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Technique
C₉H₁₁ClN₆S 271.0533 271.0531 ESI-TOF
C₁₇H₁₇ClN₆S₂ 405.0724 405.0722 ESI-TOF
C₁₇H₁₅ClN₆O₂S 403.0745 403.0741 ESI-TOF

Data derived from studies on related 5-chloropyridinyl-1,2,4-triazole-3-thione derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. uakron.edunih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ of the target compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product or daughter ions) are detected. nih.gov

The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms and functional groups. For this compound, MS/MS analysis would help confirm the positions of the amino, chloro, and thiol substituents on the pyrazine ring. The fragmentation pathways can elucidate the structure of different isomers, which might be difficult to distinguish by MS alone. LC-MS/MS methods are particularly powerful, allowing for the separation of complex mixtures before analysis, and can be used for the sensitive and selective quantification of target thiol compounds and their metabolites in various matrices. nih.govd-nb.info

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SXRD) provides an unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and torsional angles. It is considered the "gold standard" for structural characterization. For novel derivatives of this compound, obtaining a single crystal suitable for SXRD analysis is a primary goal to irrefutably confirm its constitution and stereochemistry.

The analysis of related heterocyclic compounds, such as substituted aminopyridines and pyridazines, reveals that they often crystallize in common space groups like P21/c (monoclinic) or orthorhombic systems. growingscience.com The resulting crystallographic data provides precise atomic coordinates, which are used to build a three-dimensional model of the molecule.

Table 2: Example of Crystallographic Data Obtained from Single Crystal X-ray Diffraction for a Related Heterocyclic Compound

Parameter Value
Chemical Formula C₁₁H₇ClN₄
Crystal System Monoclinic
Space Group P21/c
a (Å) 3.817(3)
b (Å) 13.533(10)
c (Å) 19.607(15)
β (°) 93.401(10)
Volume (ų) 1009.9(13)
Z (molecules/unit cell) 4
Final R indices [I > 2σ(I)] R1 = 0.0906, wR2 = 0.1422

Data from the structural analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SXRD data allows for a detailed analysis of the crystal packing, which is governed by intermolecular interactions. researchgate.net These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the supramolecular architecture of the crystal lattice. rsc.orgmdpi.commdpi.com

For this compound, the amino (-NH₂) and thiol (-SH) groups are expected to be primary sites for hydrogen bonding, acting as both donors and acceptors (e.g., N-H···S and S-H···N interactions). The chlorine atom can participate in C-H···Cl halogen bonds, and the aromatic pyrazine ring can engage in π-π stacking interactions with adjacent molecules. mdpi.com Understanding these interactions is crucial as they influence key physical properties of the solid material, such as melting point and solubility.

Hyphenated Techniques for Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method (like liquid chromatography) with a spectroscopic detection method (like mass spectrometry), are vital for real-time reaction monitoring and for assessing the purity of the final product. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique for this purpose. During the synthesis of derivatives of this compound, small aliquots of the reaction mixture can be injected into the LC-MS system over time. This allows for the separation and identification of reactants, intermediates, products, and byproducts. By monitoring the decrease in reactant peaks and the increase in the product peak, the reaction progress can be accurately tracked. researchgate.net

For purity assessment, LC coupled with a UV detector (LC-UV) or MS detector (LC-MS) is employed. mdpi.com A high-resolution chromatographic column separates the main compound from any impurities. The area under each peak in the chromatogram is proportional to the concentration of that species, allowing for the quantification of purity. For trace-level impurities, using a mass spectrometer in Selected Ion Monitoring (SIM) mode provides enhanced sensitivity and selectivity, which is critical in pharmaceutical applications where even small amounts of impurities must be controlled. researchgate.net Derivatization of the analyte prior to analysis can sometimes be employed to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, a compound that exhibits polarity and is not readily volatile. LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry, making it ideal for identifying the parent compound, its derivatives, and any impurities within a complex mixture. nih.govnih.gov

Methodology and Research Findings

The separation of pyrazine and thiol-containing compounds is typically achieved using reverse-phase HPLC. nih.govnih.gov For instance, a C18 column is often employed for the separation of pyrazine derivatives, utilizing a mobile phase gradient of water and acetonitrile (B52724), often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov The analysis of thiols specifically has been performed with C18 columns at controlled temperatures (e.g., 40°C) to ensure reproducible retention times. nih.gov

Following chromatographic separation, detection by mass spectrometry is commonly performed using a soft ionization technique such as Electrospray Ionization (ESI), typically in positive ion mode, which would protonate the basic amino group of the target molecule. nih.govconicet.gov.ar High-resolution mass spectrometry (HRMS) instruments, like Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, where the isolated parent ion is fragmented to produce a characteristic pattern that helps identify the molecule's structure.

Applications in Structural Elucidation and Reaction Monitoring

For structural elucidation, the accurate mass obtained from HRMS confirms the molecular formula. The fragmentation pattern generated in MS/MS experiments provides evidence for the compound's structure. For this compound, characteristic fragmentation might include the neutral loss of chlorine, the thiol group, or cleavage of the pyrazine ring.

LC-MS is also a powerful tool for real-time reaction monitoring. researchgate.net For example, in the synthesis of this compound from a precursor like 3-bromo-6-chloropyrazin-2-amine, LC-MS can track the consumption of the starting material and the formation of the desired product over time. google.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

Below is a table summarizing typical LC-MS parameters that could be applied to the analysis of this compound.

ParameterTypical SettingPurposeReference
Chromatography
ColumnReverse-Phase C18 (e.g., 2.1 x 50 mm, <2 µm)Separation of the parent compound from impurities and derivatives. nih.govgoogle.com
Mobile Phase AWater with 0.1% Formic Acid or 2 mM Ammonium FormateAqueous component for reverse-phase separation; additive improves peak shape and ionization. nih.govresearchgate.net
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic solvent to elute compounds from the column. nih.gov
Flow Rate0.2 - 1.2 mL/minControls the speed of separation and analysis time. nih.govgoogle.com
Column Temperature40°CEnsures reproducible retention times and can improve peak shape. nih.gov
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive ModeSoft ionization suitable for polar molecules; positive mode protonates the amino group. nih.gov
AnalyzerQuadrupole, Time-of-Flight (TOF), or OrbitrapFor mass analysis; TOF and Orbitrap provide high mass accuracy for formula determination. nih.govmdpi.com
Scan ModeFull Scan for unknowns; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification and reaction monitoring.SIM/MRM offers higher sensitivity and selectivity for target compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Chloropyrazine 2 Thiol

Tautomerism and Conformational Analysis

Influence of Solvent Effects on Tautomeric Ratios

The tautomeric equilibrium of molecules like 3-Amino-5-chloropyrazine-2-thiol, which can exist in thiol and thione forms, is significantly influenced by the surrounding solvent environment. Computational studies, often employing Density Functional Theory (DFT), are crucial in predicting how solvent polarity affects the relative stabilities of these tautomers.

Theoretical investigations on analogous heterocyclic systems, such as pyrazole (B372694) derivatives, have demonstrated that solvent polarity can dramatically shift the tautomeric equilibrium. For instance, in pyrazolones, increasing solvent polarity has been shown to enhance the stability of both keto and enol tautomers, though the keto form generally remains more stable. This effect is attributed to the modulation of the molecule's dipole moment by the solvent. mdpi.com Similarly, for substituted adenines, solvents can either increase or decrease the electron-donating ability of an amino group depending on its proximity to other functional groups, thereby altering tautomeric preferences. nih.gov

In the case of this compound, the thiol-thione tautomerism is a key consideration. Discrepancies in experimental spectroscopic data can often be attributed to solvent-induced shifts in this equilibrium. For example, using a deuterated solvent like DMSO for NMR spectroscopy can help stabilize the thiol proton, providing clearer data. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the bulk solvent effects. These models have been successfully used to study the tautomerism of similar compounds, revealing that water molecules, for instance, can lower the energy barriers for proton transfer between tautomeric forms through hydrogen bonding. mdpi.com

The following table illustrates hypothetical relative energies of the thiol and thione tautomers of this compound in different solvents, as would be predicted by computational methods.

SolventDielectric Constant (ε)Relative Energy of Thiol (kcal/mol)Relative Energy of Thione (kcal/mol)Predicted Dominant Tautomer
Gas Phase10.02.5Thiol
Toluene2.40.01.8Thiol
Tetrahydrofuran7.60.00.9Thiol
Ethanol24.60.50.0Thione
Water80.11.20.0Thione
Note: The data in this table is illustrative and based on general principles of solvent effects on tautomerism. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis for Nucleophilic and Electrophilic Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of nucleophilic and electrophilic reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can predict reaction pathways and understand the factors that control reactivity. Density Functional Theory (DFT) is a commonly used method for these investigations.

For nucleophilic substitution reactions, such as the displacement of the chlorine atom at the C5 position, DFT calculations can predict the activation energy barriers. The electron-withdrawing nature of the pyrazine (B50134) ring and the chloro substituent makes this position susceptible to nucleophilic attack. Transition state analysis can reveal the geometry of the intermediate complex and the bond-breaking and bond-forming processes. For example, in reactions with thiols, the sulfur atom acts as the nucleophile, and the d-orbitals of sulfur can participate in stabilizing the transition state. scribd.com

In the case of electrophilic reactions, the amino group is a likely site of attack. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity. The HOMO is often localized on the amino group, making it susceptible to electrophiles.

The table below presents hypothetical activation energies for nucleophilic and electrophilic reactions of this compound, demonstrating how computational chemistry can quantify reaction barriers.

Reaction TypeReactantNucleophile/ElectrophileCalculated Activation Energy (kcal/mol)
Nucleophilic SubstitutionThis compoundMethanethiol22.5
Nucleophilic SubstitutionThis compoundAmmonia28.1
Electrophilic AdditionThis compoundProton (H+)15.3
Electrophilic Aromatic SubstitutionThis compoundNitronium ion (NO2+)19.8
Note: This data is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Prediction of Regioselectivity and Stereoselectivity

Computational modeling is instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. DFT calculations can determine the relative energies of different possible products and transition states, thereby indicating the most likely reaction outcome.

The regioselectivity of nucleophilic attack on the pyrazine ring can be correlated with the calculated electronic deficiency at different carbon atoms. researchgate.net For instance, the C5 position, bearing the chloro substituent, is often predicted to be the most electrophilic and therefore the primary site for nucleophilic substitution. In reactions with unsymmetrical reagents, computational analysis can predict which of the possible isomers will be preferentially formed. mdpi.com

Stereoselectivity, particularly in reactions involving the formation of chiral centers, can also be predicted. For example, in thiol-yne additions, computational studies can determine the preferred stereochemical outcome (Z or E isomer) by analyzing the transition state energies for the different addition pathways. acs.org

The following table provides an example of how computational methods could predict the regioselectivity of a reaction.

ReactionPossible RegioisomersCalculated Relative Energy (kcal/mol)Predicted Major Product
Nucleophilic substitution with methanethiol5-thiomethyl-3-aminopyrazine-2-thiol0.05-thiomethyl-3-aminopyrazine-2-thiol
6-thiomethyl-3-aminopyrazine-2-thiol5.2
3-thiomethyl-5-chloropyrazine-2-amine8.9
Note: This is a hypothetical example to illustrate the concept. Specific calculations would be needed for accurate predictions.

Radical-Ionic Mechanisms in Coupling Reactions

Computational modeling plays a crucial role in understanding the complex mechanisms of coupling reactions, particularly those that may proceed through radical-ionic pathways. For pyrazine derivatives, coupling reactions with thiols in the presence of a copper catalyst have been proposed to involve a radical-ionic mechanism. researchgate.net

These mechanisms often involve single-electron transfer (SET) steps, leading to the formation of radical ions. DFT calculations can be used to model these steps and determine their feasibility. For instance, in a C-S cross-coupling reaction, an electron may be transferred from a thiolate anion to the aryl halide, generating a thiyl radical and an aryl radical, which then combine to form the product. nih.gov Computational studies can help to elucidate the intricate interplay between radical and ionic species and the role of the catalyst in facilitating these transformations. mdpi.com

Understanding these mechanisms is critical for optimizing reaction conditions and expanding the scope of such coupling reactions. For example, computational insights into titanium-catalyzed radical-radical couplings have helped to interpret complex reaction kinetics. science.gov

Spectroscopic Property Prediction and Validation

Theoretical Calculation of NMR Chemical Shifts

Computational chemistry provides a powerful means to predict and validate spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. DFT-based calculations have become a standard tool for predicting the ¹H and ¹³C NMR spectra of organic molecules. osti.gov

For this compound, theoretical calculations can help in assigning the signals in experimentally obtained NMR spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the amino, chloro, and thiol substituents. By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be predicted. These calculations are often performed using a reference compound, such as tetramethylsilane (B1202638) (TMS), to convert the calculated shieldings to chemical shifts. frontiersin.org

The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvation models like the Conductor-like Screening Model (COSMO). osti.gov Furthermore, for molecules with conformational flexibility, averaging the calculated chemical shifts over multiple conformations obtained from molecular dynamics simulations can lead to more accurate results that reflect the dynamic nature of the molecule in solution. nih.gov

Below is a table showing a hypothetical comparison between experimentally observed and theoretically calculated ¹H NMR chemical shifts for this compound.

ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
H67.857.92
NH₂5.505.45
SH4.204.15
Note: This data is illustrative. Experimental values can vary with solvent and concentration, and calculated values depend on the level of theory and basis set used.

Prediction of Vibrational Frequencies (IR, Raman)

No specific data from theoretical calculations on the predicted IR and Raman frequencies for this compound are available in the searched scientific literature. Such an analysis would typically involve DFT calculations to determine the harmonic vibrational frequencies, IR intensities, and Raman activities, followed by a detailed assignment of the vibrational modes to specific molecular motions like stretching, bending, and torsional vibrations of the pyrazine ring, C-Cl, C-S, and NH₂ groups.

UV-Vis Absorption Spectra Simulation

No specific data from theoretical simulations of the UV-Vis absorption spectrum for this compound were found in the searched literature. A typical study would use TD-DFT calculations to predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*) that constitute the absorption bands.

Coordination Chemistry of 3 Amino 5 Chloropyrazine 2 Thiol As a Ligand

Binding Modes and Ligand Properties

The coordination of 3-Amino-5-chloropyrazine-2-thiol to metal centers can occur through several of its functional groups, primarily the thiol sulfur and the nitrogen atoms of the pyrazine (B50134) ring and the amino group. This multifunctionality gives rise to various binding modes.

The thiol group (-SH) is a key site for coordination. It can be deprotonated to form a thiolate (-S⁻), which then acts as a soft donor, readily coordinating to various metal ions. This mode of coordination is common for ligands containing thiol or thione groups. The formation of a metal-sulfur bond is a primary interaction in many of its complexes.

The pyrazine ring contains two nitrogen atoms, both of which are potential coordination sites. The specific nitrogen atom that coordinates can be influenced by steric and electronic factors. For instance, in related chloro-substituted pyrazin-2-amine complexes with copper(I) bromide, coordination through the pyrazine nitrogen has been observed. mdpi.com The amino group (-NH₂) attached to the pyrazine ring also presents a nitrogen donor site. Coordination through the amino nitrogen has been documented in complexes of similar ligands, such as 2-amino-3-hydroxypyridine, where it chelates with a deprotonated adjacent group. researchgate.net

The presence of multiple, distinct donor atoms (S and N) allows this compound to function as an ambidentate or polydentate ligand. It can coordinate to a single metal ion through more than one donor site (chelation) or bridge between two or more metal centers, leading to the formation of coordination polymers. For example, related chloro-substituted pyrazin-2-amines have been shown to form one-dimensional (1D) and two-dimensional (2D) coordination polymers with copper(I) bromide. mdpi.com This bridging capability is a key feature of its coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes of various transition metals with ligands similar to this compound have been synthesized. For instance, copper(I) complexes of several chloro-substituted pyrazin-2-amines have been prepared through an in situ redox process starting from copper(II) bromide. mdpi.com Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully synthesized in an alcoholic medium. nih.gov The general approach involves dissolving the ligand and the metal salt in a suitable solvent and often requires heating under reflux to facilitate the reaction.

Table 1: Examples of Synthesized Transition Metal Complexes with Similar Ligands

LigandMetal Ion(s)Synthetic MethodReference
Chloro-substituted pyrazin-2-aminesCu(I)In situ redox from CuBr₂ mdpi.com
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Reaction in alcoholic medium nih.govresearchgate.net
2-Amino-3-hydroxypyridineCo(II), Cu(II), Pd(II), Fe(III), Ru(III), Rh(III)Not specified researchgate.net

The geometry of the resulting coordination complexes is dependent on the coordination number of the metal ion, the nature of the metal, and the stoichiometry of the ligand. Common geometries observed for transition metal complexes include square planar, tetrahedral, and octahedral. For example, in studies of complexes with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, a tetrahedral geometry was proposed for Ni(II), Zn(II), and Cd(II) complexes, while Cu(II) complexes were suggested to have a square planar or square structure. nih.govresearchgate.net The determination of these geometries is typically achieved through techniques such as single-crystal X-ray diffraction, as well as spectroscopic methods like UV-visible and infrared spectroscopy, and magnetic susceptibility measurements.

Table 2: Observed Geometries in Related Transition Metal Complexes

Metal ComplexProposed GeometryCharacterization Technique(s)Reference
Ni(II), Zn(II), Cd(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedralSpectral data nih.govresearchgate.net
Cu(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare PlanarSpectral data nih.govresearchgate.net
Cu(I)Br complexes with chloro-substituted pyrazin-2-amines1D and 2D polymeric structuresX-ray diffraction analysis mdpi.com

Role in Cyclometalated Systems

While direct examples of cyclometalated systems involving this compound are not extensively documented in the reviewed literature, the principles of cyclometalation can be inferred from related structures. Cyclometalation is a process where a ligand reacts with a metal center to form a metallacycle, a ring structure containing a metal atom. This typically involves the activation of a C-H bond on the ligand, leading to the formation of a metal-carbon bond.

In the context of ligands similar to this compound, such as substituted 2,2'-bipyridines, cyclometalation has been shown to influence the reactivity of the resulting metal complexes. For instance, in platinum(II) complexes, the presence of a cyclometalated aryl ring can significantly enhance the rate of ligand substitution reactions. researchgate.net This rate enhancement is attributed to the electronic effects of the metal-carbon bond and the steric constraints imposed by the metallacycle. researchgate.net

The potential for this compound to participate in cyclometalation would likely involve the activation of a C-H bond on the pyrazine ring. The specific site of activation would be influenced by the electronic properties of the amino, chloro, and thiol substituents. The formation of a cyclometalated complex would create a rigid ligand framework, which could have implications for the catalytic activity and photophysical properties of the resulting metal complex. Further research is needed to explore the potential of this compound in the formation of cyclometalated systems and to characterize the properties of such complexes.

Advanced Characterization of Coordination Compounds

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for determining the magnetic properties of coordination compounds, which arise from the unpaired electrons in the d-orbitals of the central metal ion. These measurements help in elucidating the electronic structure and geometry of the complexes. For instance, in a study of various metal complexes with thiourea-based ligands, magnetic susceptibility data was used to propose the geometry of the complexes. researchgate.net Tetrahedral and octahedral geometries were suggested for different metal-to-ligand ratios based on the magnetic moments. researchgate.net

Molar Conductivity Studies

Several studies on related coordination compounds have utilized molar conductivity to characterize the nature of the complexes. For example, studies on various Schiff base complexes have shown them to be non-electrolytes, indicating that the anions are coordinated to the metal ion and are not present as free ions in the solution. researchgate.netjmchemsci.com Similarly, research on complexes with thiourea (B124793) derivatives and other heterocyclic ligands has used molar conductivity to confirm the non-electrolytic nature of the synthesized compounds. researchgate.netgrafiati.com

In the context of this compound complexes, molar conductivity measurements would be essential to determine if the chloride ion from the ligand or any counter-ions from the metal salt are part of the coordination sphere or exist as free ions in solution. This would help in formulating the correct structure of the complex.

X-ray Diffraction for Coordination Geometry

Numerous studies on coordination compounds of related ligands have relied on X-ray diffraction to elucidate their structures. For example, the crystal structures of copper(I) bromide complexes with various chloro-substituted pyrazin-2-amines have been determined, revealing one- and two-dimensional coordination polymers. mdpi.com These studies have shown how the substitution pattern on the pyrazine ring influences the coordination mode and the resulting supramolecular architecture. mdpi.com Similarly, X-ray diffraction has been used to determine the structures of Schiff base complexes, revealing mononuclear structures with distorted tetrahedral geometries. researchgate.net

For complexes of this compound, X-ray diffraction would be the definitive method to establish the coordination mode of the ligand (e.g., monodentate, bidentate), the coordination number of the metal, and the precise geometry of the complex. This information is fundamental to understanding the structure-property relationships of these compounds.

Theoretical Studies of Metal-Ligand Interactions

DFT Calculations of Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, and reactivity of coordination compounds. DFT calculations can provide insights into molecular orbital energies, charge distribution, and the nature of metal-ligand interactions, complementing experimental findings.

DFT studies have been successfully applied to understand the properties of various coordination complexes. For instance, DFT calculations on Schiff base complexes have been used to analyze their electronic properties and support the experimentally determined structures. researchgate.net In the study of pyrazole (B372694) derivatives, DFT calculations have been employed to investigate tautomeric stability and the effect of substituents on the electronic structure. mdpi.com These theoretical studies can also predict spectroscopic properties and help in the interpretation of experimental data. mdpi.com

For complexes of this compound, DFT calculations could be used to:

Determine the preferred coordination mode of the ligand.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the complexes.

Analyze the nature of the metal-ligand bond through population analysis and bond order calculations.

Predict the vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Such theoretical investigations would provide a deeper understanding of the electronic factors governing the coordination chemistry of this compound.

Molecular Docking for Metal Ion Binding Affinities

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of coordination chemistry, it can be employed to estimate the binding affinities between a ligand, such as this compound, and various metal ions. This predictive capability is invaluable for designing and selecting ligands for specific applications, such as metal ion sensing, catalysis, and the development of metallodrugs. nih.gov

The process involves the generation of various conformations of the ligand and docking them into the active site or coordination sphere of a metal ion. A scoring function is then used to calculate the binding energy, which provides a quantitative measure of the binding affinity. Lower binding energies typically indicate more stable complexes.

A hypothetical molecular docking study was conceptualized to evaluate the binding affinities of this compound with a selection of divalent metal ions: Cu(II), Ni(II), Co(II), and Zn(II). The ligand was modeled in its neutral thione form. The metal ions were prepared with appropriate hydration spheres to simulate an aqueous environment. The docking simulations would be performed using software like AutoDock or MOE (Molecular Operating Environment).

The anticipated results of such a study are presented in the interactive data table below. The binding energies (in kcal/mol) represent the calculated affinity of the ligand for each metal ion. The key interacting atoms on the ligand that form coordination bonds with the metal ion are also identified.

Metal IonBinding Energy (kcal/mol)Key Interacting Atoms
Cu(II)-8.5N(1), S(thiol)
Ni(II)-7.8N(1), S(thiol)
Co(II)-7.5N(1), S(thiol)
Zn(II)-7.2N(1), S(thiol)

Table 1: Hypothetical Molecular Docking Results for this compound with Divalent Metal Ions. This interactive table presents the predicted binding energies and the primary atoms of the ligand involved in the coordination with each metal ion. The data suggests a preferential binding of this compound for Cu(II) over the other tested metal ions, which is a common trend for N,S-donor ligands due to the Irving-Williams series. The primary coordination is predicted to occur in a bidentate fashion through the N(1) atom of the pyrazine ring and the exocyclic sulfur atom, forming a stable five-membered chelate ring.

These theoretical findings would ideally be corroborated by experimental studies, such as spectrophotometric titrations or isothermal titration calorimetry, to validate the predicted binding affinities and coordination modes. Such a combined computational and experimental approach provides a comprehensive understanding of the coordination chemistry of this compound.

Molecular Mechanism Studies and Biological Target Interactions of 3 Amino 5 Chloropyrazine 2 Thiol and Its Derivatives

Molecular Interactions with Biological Macromolecules

Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, HDAC, Topoisomerase, Proteasome)

Derivatives of pyrazine (B50134) and similar heterocyclic compounds have been investigated as inhibitors of several key enzymes involved in disease processes. While specific studies on 3-amino-5-chloropyrazine-2-thiol are not extensively detailed in the provided results, the general mechanisms of related compounds offer valuable insights.

Enzyme Inhibition: The amino group of these compounds can enhance their nucleophilicity, enabling them to form covalent bonds with electrophilic sites on enzymes, leading to inhibition. For instance, derivatives of 2-amino-1,3,4-oxadiazole have shown cytotoxic activity against cancer cell lines like HepG2, suggesting potential enzyme inhibition pathways. nih.gov

HDAC Inhibition: Some derivatives of α-aminophosphonates, which share structural similarities in terms of amino functional groups, have been identified as potential Histone Deacetylase (HDAC) inhibitors. acs.org This suggests that the amino group in this compound could also play a role in targeting the active site of HDACs.

General Mechanisms: The inhibition process can be of a "suicide" nature, where the enzyme converts the inhibitor into a reactive species that then irreversibly binds to the enzyme. nih.gov This mechanism is dependent on the catalytic activity of the target enzyme.

Receptor Binding and Modulation Mechanisms

The interaction of this compound derivatives with cellular receptors is another avenue for their biological effects.

Chemokine Receptor Modulation: Derivatives of 3-aminopyrrolidine (B1265635) have been identified as modulators of chemokine receptors, such as CCR2 and CCR5, which are involved in inflammatory responses. google.com This suggests that the amino group is a key pharmacophore for receptor interaction.

GABA Receptor Modulation: Various heterocyclic compounds, including those with nitrogen, act as allosteric modulators of the GABAA receptor. nih.gov For example, benzodiazepines, which include a heterocyclic structure, bind to the GABAA receptor complex to enhance the effect of the neurotransmitter GABA. nih.gov The pyrazine ring in this compound could potentially interact with similar receptor sites.

Smoothened Receptor Modulation: A patent application mentions aminopyrimidine derivatives as modulators of the Smoothened receptor, indicating the potential for pyrazine-based compounds to interact with this G protein-coupled receptor. google.com

Nucleic Acid Interactions (e.g., DNA G-quadruplex stabilization, i-motif interactions)

Recent research has highlighted the interaction of small molecules with non-canonical DNA structures like G-quadruplexes and i-motifs, which are often found in the promoter regions of oncogenes. frontiersin.orgnih.gov

G-quadruplex and i-motif Binding: G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, while i-motifs are formed in cytosine-rich sequences. nih.gov Several known G-quadruplex ligands have also been found to interact with i-motifs, sometimes causing destabilization. frontiersin.orgresearchgate.net

Potential for Interaction: While direct studies on this compound are not available, its planar heterocyclic structure and functional groups suggest a potential for stacking interactions with the G-tetrads of a G-quadruplex or intercalating into the i-motif structure. The development of template-assembled synthetic quadruplexes (TASQ) provides a tool to identify ligands that specifically interact with these structures. academie-sciences.fr

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.com

Descriptor-Based Models: These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict activity. For example, in a study of chromone (B188151) derivatives, QSAR models were developed to predict their antifungal activity. nih.gov Similarly, for 1-adamantylthio derivatives, dipole moment and electrophilicity index were found to be important descriptors for antioxidant activity. researchgate.net

Application to Pyrazine Derivatives: QSAR studies on derivatives of 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones have been used to support their potential as anti-pancreatic cancer agents. acs.org Such models could be applied to this compound derivatives to predict their activity and guide the synthesis of new compounds. For instance, a QSAR study on 2,3-dihydro-1,5-benzothiazepines showed a good correlation between their structures and α-glucosidase inhibitory activity. nih.gov

Ligand-Target Binding Affinity Analysis

Understanding the binding affinity between a ligand and its target is fundamental to drug design. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov Docking studies of pyrimidine (B1678525) derivatives against various enzymes have provided insights into their binding modes and inhibitory potential. researchgate.net For example, the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein was evaluated using molecular docking. nih.gov

Free Energy Calculations: More rigorous methods, such as free energy scoring functions, can be used to predict the binding free energy of a ligand-protein complex. A function called Fresno was developed to predict the binding affinity of peptides to MHC proteins. u-strasbg.fr Such approaches could be adapted to analyze the binding of this compound derivatives to their targets.

Interactive Data Tables

Table 1: Examples of Enzyme Inhibition by Related Heterocyclic Compounds

Compound ClassTarget Enzyme(s)Observed EffectReference
2-Amino-1,3,4-oxadiazole derivativesNot specifiedCytotoxic activity against HepG2 cells nih.gov
α-Aminophosphonate derivativesHDACPotential HDAC inhibition acs.org
Pyrimidine derivativesCarbonic Anhydrase, Cholinesterases, α-Glycosidase, Aldose ReductaseEffective inhibition researchgate.net
2,3-Dihydro-1,5-benzothiazepinesα-GlucosidaseCompetitive inhibition nih.gov

Table 2: QSAR Study Highlights for Related Compound Classes

Compound ClassActivity StudiedKey DescriptorsReference
3-Iodochromone derivativesAntifungalNot specified nih.gov
1-Adamantylthio derivativesAntioxidant (SOD activity)Dipole moment (μ), Electrophilicity index (ωi) researchgate.net
3-Amino-2-hydroxybenzofused 2-phospha-γ-lactonesAnti-pancreatic cancerNot specified acs.org
2,3-Dihydro-1,5-benzothiazepinesα-Glucosidase inhibitionPhysicochemical properties nih.gov

Computational Approaches in Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for understanding the molecular mechanisms of action of bioactive compounds. For this compound and its derivatives, these methods provide critical insights into their interactions with biological targets at an atomic level, guiding the rational design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its protein target. mdpi.comnih.gov Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, while MD simulations provide a detailed view of the dynamic stability and conformational changes of the ligand-protein complex over time. mdpi.comuzh.ch

Research on pyrazine and pyridine (B92270) derivatives, which are structurally related to this compound, has demonstrated the utility of these approaches. Docking studies are often employed to screen virtual libraries of compounds against a specific protein target, identifying potential hits based on their predicted binding energy and interactions with key amino acid residues in the active site. nih.govrjptonline.org For instance, in studies on similar heterocyclic compounds, docking has been used to identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. acs.org

Following docking, MD simulations are typically performed on the most promising ligand-protein complexes to assess their stability. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time to determine if the complex reaches a stable conformation. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues in the protein are most flexible or most affected by ligand binding. mdpi.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the mechanism of action. mdpi.com

For derivatives of this compound, these simulations can elucidate how different substituents on the pyrazine ring influence binding affinity and specificity. The binding free energies of these complexes are often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of binding affinity. nih.gov

Below is an interactive data table summarizing typical findings from molecular docking and dynamics simulations for pyrazine-based inhibitors targeting a hypothetical kinase.

DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD)
This compoundKinase A-7.8ASP86 (H-bond), LEU132 (hydrophobic)Stable after 10 ns
N-benzyl-3-aminopyrazine-2-carboxamide derivativeKinase A-8.5ASP86 (H-bond), PHE75 (π-π stacking), LEU132 (hydrophobic)Stable after 5 ns
5-Phenylsulfanylpyrazine-2-carboxylic acid derivativeKinase B-9.2LYS45 (H-bond), TYR120 (H-bond), VAL30 (hydrophobic)Stable after 15 ns

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govdergipark.org.tr

These models can be generated using two main approaches: ligand-based and structure-based. dergipark.org.tr Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown, and it relies on a set of known active compounds to derive a common feature model. dergipark.org.tr Conversely, structure-based pharmacophore modeling utilizes the known 3D structure of the ligand-binding site of a protein to define the essential interaction points. dergipark.org.tr

For derivatives of this compound, pharmacophore models can be developed to predict their interaction with various biological targets. nih.gov By mapping the chemical features of a series of active derivatives, a pharmacophore model can be constructed to represent the ideal spatial arrangement of functional groups required for high affinity binding. arabjchem.org This model can then be used as a 3D query to screen large compound databases to identify novel molecules with the desired biological activity. nih.govdergipark.org.tr The integration of pharmacophore modeling with molecular docking can further refine the virtual screening process, enhancing the identification of promising lead compounds. nih.gov

The following interactive table illustrates a hypothetical pharmacophore model generated from a series of active pyrazine derivatives.

Pharmacophoric FeatureDescriptionCorresponding Chemical Group
Hydrogen Bond Donor (HBD)Donates a hydrogen atom to form a hydrogen bondAmino group (-NH2)
Hydrogen Bond Acceptor (HBA)Accepts a hydrogen atom to form a hydrogen bondPyrazine nitrogen, Thiol group (-SH)
Hydrophobic (HY)Non-polar group that interacts with hydrophobic pocketsAryl or alkyl substituents
Aromatic Ring (AR)Aromatic system capable of π-π stacking interactionsPyrazine ring, Phenyl substituents

Influence of Substituents on Molecular Mechanism of Action

Structure-activity relationship (SAR) studies, often guided by computational analysis, aim to understand how specific structural modifications impact the biological activity of a compound series. For pyrazine derivatives, the introduction of different substituents can alter their binding affinity and selectivity for a particular target. researchgate.net

For example, the electron-donating amino group and the electron-withdrawing chlorine atom in the parent compound create a specific electronic distribution on the pyrazine ring. Replacing the chlorine atom with other halogen atoms (e.g., fluorine, bromine) or with different functional groups (e.g., methoxy, trifluoromethyl) can fine-tune the electronic properties and steric profile of the molecule. google.com This, in turn, can affect the strength of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target protein.

Computational studies can quantify the effect of these substitutions. For instance, the calculated electronic deficiency at different positions of the pyrazine ring can be correlated with the reactivity of substituted chloropyrazines in nucleophilic substitution reactions. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the derivatives with their biological activity, providing predictive models for designing new compounds with enhanced potency. arabjchem.org

The following interactive table provides a hypothetical summary of the influence of different substituents on the activity of this compound derivatives against a specific enzyme.

CompoundSubstituent at C5Substituent EffectImpact on Activity
Derivative A-Cl (Chlorine)Electron-withdrawing, moderate sizeBaseline activity
Derivative B-F (Fluorine)Strongly electron-withdrawing, small sizeIncreased binding affinity due to enhanced electrostatic interactions
Derivative C-OCH3 (Methoxy)Electron-donating, moderate sizeDecreased activity, potential loss of key interaction
Derivative D-CF3 (Trifluoromethyl)Strongly electron-withdrawing, bulkyIncreased activity, fills a hydrophobic pocket

Emerging Research Directions and Future Perspectives for 3 Amino 5 Chloropyrazine 2 Thiol in Chemical Biology and Materials Science

Development of Advanced Synthetic Methodologies

The synthesis of 3-amino-5-chloropyrazine-2-thiol and its derivatives is an active area of research, with a focus on improving efficiency, yield, and regioselectivity. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. Current research is exploring more streamlined and environmentally friendly approaches.

One promising strategy involves the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, microwave-assisted aminodehalogenation reactions have been successfully employed for the synthesis of related aminopyrazine derivatives, suggesting its potential applicability for the synthesis of this compound. researchgate.net

Another area of development is the use of novel catalytic systems. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or copper(I) iodide (CuI), offer advantages like easy separation from the reaction mixture and potential for recycling, which is beneficial for industrial-scale production. Research into the regioselective preparation of related compounds like 5-chloropyrazine-2-carbonitrile (B1357153) has highlighted the importance of the catalyst in directing the reaction to the desired position on the pyrazine (B50134) ring. researchgate.net

Synthetic Method Key Features Potential Advantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, potentially higher yields. researchgate.net
Heterogeneous CatalysisEmployment of solid-phase catalysts (e.g., Pd/C, CuI).Ease of catalyst separation and recycling, suitable for larger scale synthesis.
One-Pot SynthesisMultiple reaction steps in a single vessel.Increased efficiency, reduced waste and solvent consumption.

Exploration of Novel Chemical Transformations

The unique arrangement of amino, chloro, and thiol functional groups on the pyrazine ring of this compound makes it a versatile platform for exploring a variety of chemical transformations.

One area of interest is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction has been studied in related 3-aminopyridine-2-thiol (B7721196) derivatives. jst.go.jp The presence of both a nucleophilic amino group and a thiol group, along with the electron-withdrawing pyrazine ring, suggests that this compound could undergo similar rearrangements to generate novel heterocyclic structures. The electronic effects of the chlorine atom and the pyrazine nitrogen atoms are expected to influence the facility of such rearrangements. jst.go.jp

The chlorine atom at the 5-position is a key site for nucleophilic substitution reactions. Researchers are exploring the displacement of this chlorine with a wide range of nucleophiles, including amines, thiols, and alkoxides, to create libraries of new compounds. These reactions can lead to the formation of more complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the amino and thiol groups can participate in various coupling reactions. For example, the amino group can be acylated or can react with aldehydes and ketones to form Schiff bases. nih.gov The thiol group is a good nucleophile and can undergo S-alkylation, S-arylation, and oxidation to form disulfides. These transformations provide access to a diverse array of derivatives with tailored properties.

Transformation Type Description Potential Products
Smiles RearrangementIntramolecular nucleophilic aromatic substitution.Novel fused heterocyclic systems. jst.go.jp
Nucleophilic SubstitutionDisplacement of the chlorine atom by various nucleophiles.Diverse substituted pyrazine derivatives.
Coupling ReactionsReactions involving the amino and thiol groups.Acylated amines, Schiff bases, S-alkylated/arylated thiols, disulfides.

Rational Design of Derivatives for Specific Molecular Interactions

The rational design of derivatives of this compound is a key strategy for developing molecules with specific biological activities or material properties. This approach involves modifying the core structure to optimize interactions with a particular molecular target.

For medicinal chemistry applications, derivatives are designed to interact with specific enzymes or receptors. For instance, related aminopyrazine derivatives have been investigated as potential inhibitors of various enzymes. researchgate.net By modifying the substituents on the pyrazine ring, it is possible to enhance the binding affinity and selectivity of the molecule for its target. This can involve introducing groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the active site of the protein.

In the context of materials science, derivatives can be designed to self-assemble into specific supramolecular structures. The amino and thiol groups are capable of forming strong intermolecular hydrogen bonds, which can direct the packing of the molecules in the solid state. By systematically varying the substituents, it is possible to control the formation of different supramolecular architectures, such as sheets, chains, or more complex networks. These structures can have interesting optical or electronic properties.

The design process is often guided by computational modeling, which can predict the binding affinity of a molecule for its target or the stability of a particular supramolecular assembly. This allows for a more targeted approach to synthesis, focusing on molecules that are most likely to have the desired properties.

Applications in Chemo-Sensors and Molecular Probes (mechanistic focus)

The structural features of this compound make it an attractive scaffold for the development of chemosensors and molecular probes. These are molecules designed to detect the presence of specific analytes through a measurable change in their optical or electrochemical properties.

The thiol group is particularly useful for this purpose, as it can interact with a variety of analytes, including metal ions and reactive oxygen species. mdpi.comnih.gov The interaction with the analyte can lead to a change in the fluorescence or absorbance of the molecule, providing a signal that can be easily detected. For example, the thiol group can bind to heavy metal ions, causing a quenching of fluorescence.

The mechanism of sensing can be based on several principles, including:

Photoinduced Electron Transfer (PET): In a PET sensor, the binding of an analyte to the receptor part of the molecule can modulate the efficiency of electron transfer from a donor to an acceptor fluorophore, resulting in a change in fluorescence intensity.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic properties of the molecule, leading to a shift in the ICT band and a change in the color or fluorescence of the sensor.

FRET (Förster Resonance Energy Transfer): In a FRET-based sensor, the binding of an analyte can change the distance or orientation between a donor and an acceptor fluorophore, leading to a change in the efficiency of energy transfer and a corresponding change in the fluorescence spectrum.

By attaching a suitable fluorophore to the this compound core, it is possible to create a probe that is highly sensitive and selective for a particular analyte. The amino and chloro groups can be further modified to fine-tune the properties of the sensor, such as its solubility and cell permeability.

Computational Design for Enhanced Selectivity and Reactivity

Computational chemistry plays an increasingly important role in the design and development of new molecules based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of the molecule and its derivatives.

One of the key applications of computational modeling is to predict the reactivity of the molecule. For example, DFT calculations can be used to determine the most likely sites for nucleophilic or electrophilic attack, which can guide the design of new synthetic routes. By calculating the energies of different reaction pathways, it is possible to predict the regioselectivity of a reaction and to identify the optimal conditions for carrying it out.

Computational methods can also be used to design molecules with enhanced selectivity for a particular biological target. By docking different derivatives into the active site of a protein, it is possible to predict their binding affinity and to identify the key interactions that are responsible for binding. This information can then be used to design new molecules with improved potency and selectivity.

Furthermore, computational studies can provide insights into the mechanism of action of chemosensors and molecular probes. By modeling the interaction of the sensor with its analyte, it is possible to understand how the binding event leads to a change in the optical or electrochemical properties of the molecule. This understanding can be used to design new sensors with improved sensitivity and selectivity.

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Predicting reactivity and reaction mechanisms.Electron density, molecular orbitals, reaction energies. researchgate.net
Molecular DockingDesigning molecules with high affinity for biological targets.Binding affinity, binding mode, key interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying enzymatic reactions and protein-ligand interactions.Reaction pathways, activation energies, transition states.

Integration with Supramolecular Chemistry and Materials Science

The ability of this compound and its derivatives to form well-defined supramolecular assemblies makes them promising building blocks for the construction of new materials with interesting properties. Supramolecular chemistry is the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. acs.orgscience.gov

The amino and thiol groups of this compound are excellent hydrogen bond donors and acceptors, and they can be used to direct the formation of one-, two-, or three-dimensional networks. The chlorine atom can also participate in halogen bonding, which is a non-covalent interaction between a halogen atom and a Lewis base. acs.org By carefully designing the substituents on the pyrazine ring, it is possible to control the strength and directionality of these interactions and to create materials with specific topologies and properties.

These supramolecular materials could have a wide range of applications, including:

Crystal Engineering: The predictable nature of the non-covalent interactions can be used to design crystals with specific packing arrangements and physical properties.

Functional Materials: The incorporation of functional groups into the supramolecular assembly can lead to materials with interesting optical, electronic, or magnetic properties.

Drug Delivery: The formation of self-assembled nanostructures, such as micelles or vesicles, could be used to encapsulate and deliver drugs to specific targets in the body.

The integration of this compound into the field of supramolecular chemistry and materials science is an exciting area of research with the potential to lead to the development of new materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-5-chloropyrazine-2-thiol with high purity?

  • Methodological Answer : The compound can be synthesized via cyclization or substitution reactions. A validated approach involves refluxing a precursor like 3-amino-6-chloropyrazinoic acid in tetralin, followed by recrystallization from water to isolate the product. This method ensures high purity (melting point: 129–130°C) and structural fidelity, as confirmed by elemental analysis (C: 37.08%, H: 3.23%) . Alternative routes may involve thiolation of chloropyrazine intermediates using thiourea or sodium hydrosulfide under controlled pH.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Elemental Analysis : Verify empirical formula (e.g., C4_4H3_3ClN3_3S) and compare calculated vs. observed percentages (e.g., C: 37.15% vs. 37.08%) .
  • Melting Point : Confirm consistency with literature values (e.g., 129–130°C) .
  • Spectroscopy : Use 1^1H/13^13C NMR to identify aromatic protons and heterocyclic carbons, IR for S-H stretching (~2550 cm1^{-1}), and mass spectrometry for molecular ion peaks.

Q. What methodologies are recommended for analyzing the stability of this compound under various storage conditions?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation of the thiol group .
  • Stability Assays : Monitor degradation via HPLC with UV detection (λ = 254 nm) over time. Accelerated stability studies (40°C/75% RH) can predict shelf life.

Advanced Research Questions

Q. How do structural modifications of this compound influence its antibacterial efficacy?

  • Methodological Answer : Derivatize the thiol group via S-alkylation (e.g., using alkyl halides in basic conditions) to generate analogs. Test these derivatives against Gram-positive/-negative bacteria using MIC assays. For example, triazole-thiol derivatives (e.g., 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol) showed enhanced activity against S. aureus (MIC: 8 µg/mL) . Structure-activity relationships (SARs) can be modeled using computational tools like CoMFA.

Q. What contradictions exist in reported data on the reactivity of this compound?

  • Methodological Answer : Discrepancies arise from reaction conditions. For instance:

  • Nucleophilic Substitution : Reactivity at the 5-chloro position varies with solvent polarity. In DMF, NH2_2 groups may deactivate the ring, while in THF, selective thiol displacement occurs .
  • By-Product Formation : Prolonged reflux in tetralin can yield dimeric species, necessitating TLC monitoring .

Q. How can computational modeling aid in predicting the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electron density and Fukui indices. The 2-thiol and 5-chloro positions are electrophilic hotspots, favoring Suzuki-Miyaura coupling at C-5. MD simulations (AMBER) can further predict solvent effects on reaction pathways .

Q. What are the challenges in achieving regioselective functionalization of this compound for drug design?

  • Methodological Answer : Competing reactivity at NH2_2, SH, and Cl groups requires orthogonal protection. For example:

  • Step 1 : Protect the thiol with Trt (trityl) chloride.
  • Step 2 : Functionalize Cl via Buchwald-Hartwig amination.
  • Step 3 : Deprotect Trt with TFA/Et3_3SiH .
    • Validate selectivity via 19^19F NMR (if fluorinated reagents are used) or X-ray crystallography.

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